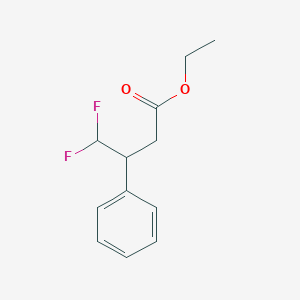
p-(1-Octenyl)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(1-Octenyl)anisole: is an organic compound with the molecular formula C15H22O It is a derivative of anisole, where the methoxy group is substituted with a 1-octenyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-(1-Octenyl)anisole typically involves the alkylation of anisole with 1-octene. This reaction can be catalyzed by various Lewis acids or transition metal catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: p-(1-Octenyl)anisole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond in the octenyl group to a single bond, forming p-(1-Octyl)anisole.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Products may include this compound oxide or this compound alcohol.
Reduction: The major product is p-(1-Octyl)anisole.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: p-(1-Octenyl)anisole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a model compound to study the interactions of aromatic compounds with biological systems
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its unique aroma profile makes it a valuable component in the formulation of perfumes and scented products.
Mécanisme D'action
The mechanism of action of p-(1-Octenyl)anisole involves its interaction with various molecular targets. The methoxy group and the octenyl chain can participate in different chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
Anisole (Methoxybenzene): The parent compound of p-(1-Octenyl)anisole, with a simpler structure and different reactivity.
p-(1-Octyl)anisole: A reduced form of this compound, lacking the double bond in the octenyl chain.
p-(1-Hexenyl)anisole: A similar compound with a shorter alkyl chain, which may exhibit different chemical and physical properties.
Uniqueness: this compound is unique due to the presence of the 1-octenyl group, which imparts distinct chemical properties and potential applications. The length and unsaturation of the alkyl chain can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
71820-46-7 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
1-methoxy-4-[(E)-oct-1-enyl]benzene |
InChI |
InChI=1S/C15H22O/c1-3-4-5-6-7-8-9-14-10-12-15(16-2)13-11-14/h8-13H,3-7H2,1-2H3/b9-8+ |
Clé InChI |
BGPUSBQKFGABPH-CMDGGOBGSA-N |
SMILES isomérique |
CCCCCC/C=C/C1=CC=C(C=C1)OC |
SMILES canonique |
CCCCCCC=CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


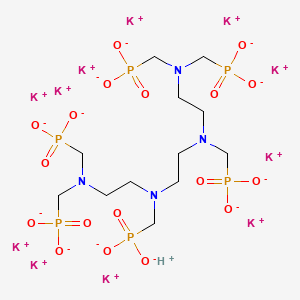
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
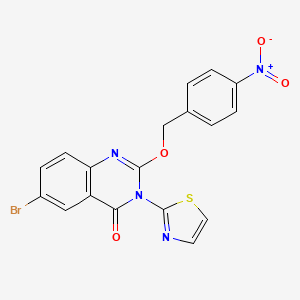
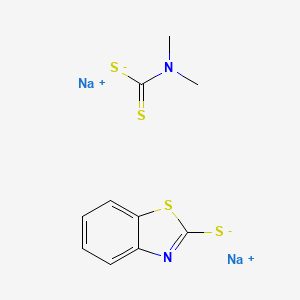
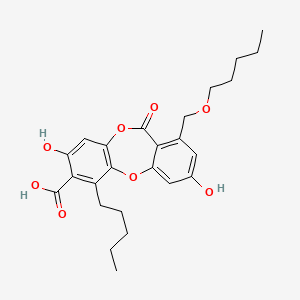
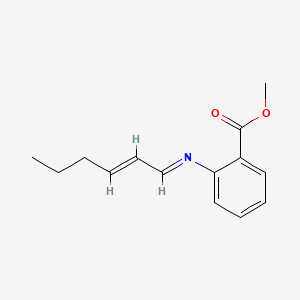
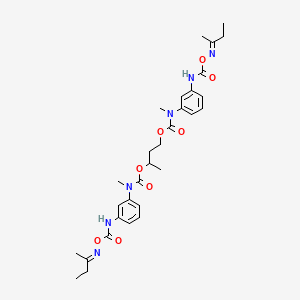
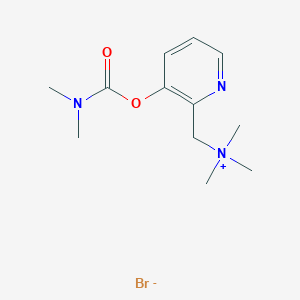
![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)


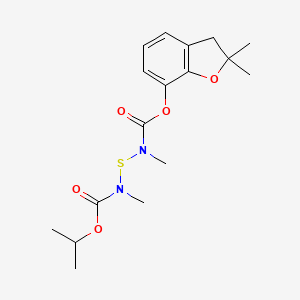
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)
